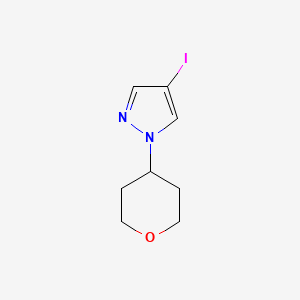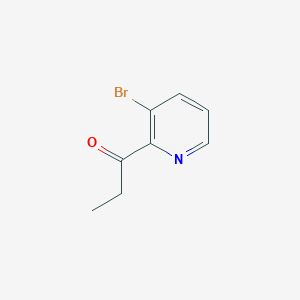
1,1-difluorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves planning a synthesis backwards, by starting at the product (the compound of interest) and figuring out the steps to get there from readily available starting materials .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be visualized using tools like MolView .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,1-difluorobutan-2-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,4-difluorobutane", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: 1,4-difluorobutane is reacted with sodium borohydride in methanol to yield 1,4-difluorobutan-2-ol.", "Step 2: The intermediate compound 1,4-difluorobutan-2-ol is treated with sulfuric acid to form 1,1-difluorobutan-2-ene.", "Step 3: The 1,1-difluorobutan-2-ene is then reacted with sodium hydroxide and hydrogen peroxide to produce the final product, 1,1-difluorobutan-2-ol." ] } | |
CAS-Nummer |
147123-71-5 |
Produktname |
1,1-difluorobutan-2-ol |
Molekularformel |
C4H8F2O |
Molekulargewicht |
110.1 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




